4-(4-Ethylphenyl)-2-piperazin-1-YL-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-Ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a piperazine ring, and an ethylphenyl group, making it a molecule of interest in various scientific research fields, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperazine under basic conditions.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
4-(4-Ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethylphenyl)-2-piperazin-1-yl-6-methylpyrimidine
- 4-(4-Ethylphenyl)-2-piperazin-1-yl-6-chloropyrimidine
- 4-(4-Ethylphenyl)-2-piperazin-1-yl-6-bromopyrimidine
Uniqueness
The presence of the trifluoromethyl group in 4-(4-Ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride distinguishes it from similar compounds. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it a more potent and durable candidate for drug development .
Properties
Molecular Formula |
C17H21Cl2F3N4 |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride |
InChI |
InChI=1S/C17H19F3N4.2ClH/c1-2-12-3-5-13(6-4-12)14-11-15(17(18,19)20)23-16(22-14)24-9-7-21-8-10-24;;/h3-6,11,21H,2,7-10H2,1H3;2*1H |
InChI Key |
FDITXLMBJOQJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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